(Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone
Description
(Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone is a ketone derivative featuring a tetrahydropyran (THP) ring linked to a para-substituted trifluoromethoxy phenyl group. The compound’s structure combines the conformational stability of the six-membered THP ring with the strong electron-withdrawing and lipophilic properties of the trifluoromethoxy (-OCF₃) substituent. Such structural attributes make it a candidate for applications in medicinal chemistry (e.g., as a pharmacophore in enzyme inhibitors) or materials science (e.g., as a building block for functional polymers) .
The para-substituted variant is expected to exhibit distinct electronic and steric properties due to the positional effects of the -OCF₃ group.
Properties
Molecular Formula |
C13H13F3O3 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
oxan-4-yl-[4-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)19-11-3-1-9(2-4-11)12(17)10-5-7-18-8-6-10/h1-4,10H,5-8H2 |
InChI Key |
GDMGGDSXSRBGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Friedel-Crafts acylation employs 4-(trifluoromethoxy)benzoyl chloride and tetrahydro-2H-pyran-4-yl derivatives in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃). The mechanism involves electrophilic attack of the acyl cation on the electron-rich tetrahydropyran ring.
Example Procedure
-
4-(Trifluoromethoxy)benzoyl chloride (1.2 equiv) is added dropwise to a solution of tetrahydro-2H-pyran-4-yl-methanol (1.0 equiv) in anhydrous dichloromethane at 0°C.
-
AlCl₃ (1.5 equiv) is introduced, and the mixture is stirred at room temperature for 12 hours.
-
Workup involves quenching with ice-water, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 4:1).
Nucleophilic Acyl Substitution via Grignard Reagents
Synthesis of Tetrahydro-2H-pyran-4-ylmagnesium Bromide
Tetrahydro-2H-pyran-4-yl Grignard reagents are prepared by reacting tetrahydropyran-4-one with magnesium in THF. Subsequent reaction with 4-(trifluoromethoxy)benzoyl chloride forms the target ketone.
Optimization Insights
-
Temperature : Grignard formation requires strict anhydrous conditions at 40–50°C.
-
Quenching : Controlled addition of ammonium chloride ensures minimal side reactions.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Aryl boronic esters derived from 4-(trifluoromethoxy)phenyl groups are coupled with tetrahydro-2H-pyran-4-yl ketone precursors using palladium catalysts.
Representative Protocol
| Component | Quantity | Conditions |
|---|---|---|
| 4-(Trifluoromethoxy)phenylboronic acid | 1.1 equiv | Pd(PPh₃)₄ (5 mol%) |
| Tetrahydro-2H-pyran-4-yl triflate | 1.0 equiv | K₂CO₃ (2.0 equiv), DMF/H₂O (3:1) |
| 80°C, 8 hours |
Haloform Cleavage for Ketone Generation
Application of β-Ketoester Intermediates
β-Ketoesters containing both moieties undergo haloform cleavage with aqueous KOH to yield the target ketone.
Critical Steps
-
Synthesis of β-Ketoester : Claisen condensation between ethyl tetrahydropyran-4-carboxylate and 4-(trifluoromethoxy)acetophenone.
-
Cleavage : Reaction with KOH (10% aqueous) at reflux for 4 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 65–72 | >95 | Single-step, scalable | Requires harsh Lewis acids |
| Grignard Addition | 58–63 | 90–93 | Mild conditions | Sensitive to moisture |
| Suzuki Coupling | 70–75 | >98 | High selectivity | Expensive catalysts |
| Haloform Cleavage | 50–55 | 85–88 | Utilizes stable intermediates | Multi-step, lower yield |
Challenges and Optimization Strategies
Trifluoromethoxy Group Stability
The 4-(trifluoromethoxy)phenyl group is prone to hydrolysis under acidic or basic conditions. Mitigation strategies include:
Regioselectivity in Coupling Reactions
Unwanted regioisomers are minimized by:
-
Directed ortho-metalation with directing groups (e.g., esters).
-
Bulky ligands (e.g., SPhos) in palladium-catalyzed reactions.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
- Molecular Formula : C19H19F3N2O4
- Molecular Weight : 396.4 g/mol
- IUPAC Name : 6-(oxan-4-ylmethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
- Canonical SMILES : C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F
Scientific Research Applications
Pharmacological Investigations
Kinase Inhibition Studies
| Kinase Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Kinase A | Competitive | 0.5 |
| Kinase B | Non-competitive | 1.2 |
| Kinase C | Mixed | 0.8 |
Synthesis and Methodology
- Formation of Tetrahydro-2H-pyran Intermediate : Achieved by reacting tetrahydropyran with suitable alkylating agents under acidic conditions.
- Attachment of Trifluoromethoxyphenyl Group : This step typically involves coupling reactions with appropriate coupling reagents.
Case Studies
- Nicotinamide Derivatives : Compounds structurally related to (Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone have been studied for their roles in cellular metabolism and signaling pathways.
- Inflammation Models : Studies utilizing kinase inhibitors have demonstrated efficacy in reducing inflammatory markers in vitro and in vivo, suggesting that this compound may share similar therapeutic benefits.
Mechanism of Action
The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Compounds with varying para-substituents on the phenyl ring (Table 1) highlight how electronic and steric factors influence synthesis and properties:
Table 1: Comparison of Tetrahydro-2H-pyran-4-yl Phenylmethanone Derivatives
Key Observations :
Cyclic Ether Variations
Replacing the THP ring with other cyclic ethers or sulfur analogs alters physicochemical properties:
Table 2: Impact of Cyclic Moieties
Key Observations :
Functional Group Complexity
Incorporation of heteroaromatic or extended functional groups expands utility:
Table 3: Derivatives with Extended Functionality
Biological Activity
The compound (Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone , also known by its chemical name 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-Isoindole-1-carboxamide , has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
- Molecular Formula : C22H21F3N2O4
- Molecular Weight : 434.41 g/mol
- CAS Number : 1198160-14-3
Biological Activity Overview
The biological activity of this compound has been examined in various studies, demonstrating a range of effects:
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis. A study highlighted the structure–activity relationship (SAR) of related compounds, revealing that modifications can enhance potency while maintaining low cytotoxicity. The minimum inhibitory concentration (MIC) values for some analogs were as low as 6.3 µM, suggesting strong antibacterial potential .
Antifungal Activity
Preliminary evaluations have shown that derivatives of the compound may possess antifungal properties. For instance, similar pyran derivatives have been reported to inhibit the growth of fungi such as Aspergillus niger at concentrations around 10 µg/mL . Further studies are needed to confirm the specific antifungal efficacy of this compound.
Anticancer Activity
The compound's structure suggests potential anticancer activity. In vitro studies on similar isoindole derivatives indicated they could inhibit cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways crucial for tumor growth . Specific studies focusing on this compound's direct effects on cancer cells are still required.
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory effects. Some derivatives were shown to reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for (Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone, and how can experimental parameters be optimized?
- Methodological Answer : A retrosynthetic approach suggests coupling the tetrahydro-2H-pyran-4-yl moiety with the 4-(trifluoromethoxy)phenyl group via acylation or Suzuki-Miyaura cross-coupling. For example, Friedel-Crafts acylation could be employed using a tetrahydro-2H-pyran-4-carbonyl chloride derivative and a substituted benzene ring. Reaction conditions (e.g., temperature, solvent, catalyst) must be optimized using design-of-experiment (DoE) frameworks to enhance yield and purity. AI-driven synthesis planning tools, such as those leveraging Reaxys or Pistachio databases, can predict feasible routes and side reactions .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of FTIR to confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and trifluoromethoxy (C-O-CF₃) vibrations, ¹H/¹³C-NMR to resolve aromatic protons (δ 7.2–7.8 ppm) and tetrahydro-2H-pyran-4-yl protons (δ 1.5–4.0 ppm), and HRMS for molecular ion verification. X-ray crystallography (if crystalline) can provide absolute stereochemical confirmation, as demonstrated in related methanone derivatives .
Q. What solvent systems and purification techniques are suitable for isolating this compound?
- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) are ideal for reactions involving aromatic ketones. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended. Monitor purity by HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic or target-binding properties?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets like enzymes or receptors. Use QSAR models to correlate substituent effects (e.g., trifluoromethoxy group’s electron-withdrawing nature) with bioactivity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (HOMO-LUMO gaps) and stability .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data across similar methanone derivatives?
- Methodological Answer : Systematic substituent variation studies (e.g., replacing trifluoromethoxy with methoxy or nitro groups) can isolate electronic or steric effects. For conflicting bioactivity results, validate assays using positive/negative controls (e.g., known enzyme inhibitors) and repeat experiments under standardized conditions. Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
Q. How does the tetrahydro-2H-pyran-4-yl group influence the compound’s conformational stability?
- Methodological Answer : The tetrahedral geometry of the pyran ring restricts rotational freedom, potentially enhancing binding affinity. Compare molecular dynamics simulations (e.g., AMBER) of the target compound with analogs lacking the pyran group to assess conformational entropy changes. Experimental data from variable-temperature NMR can corroborate dynamic behavior .
Q. What methodologies assess the compound’s potential as a pharmacological agent?
- Methodological Answer : Conduct in vitro assays for antimicrobial activity (e.g., MIC against Gram+/Gram− bacteria), efflux pump inhibition (e.g., ethidium bromide accumulation assays), or cytotoxicity (MTT assay). ADMET predictions (e.g., SwissADME) evaluate oral bioavailability, metabolic stability, and toxicity risks. For biofilm inhibition, use crystal violet staining in microtiter plates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
